molecular formula C15H14O4 B14688089 Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- CAS No. 35028-02-5

Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-

Cat. No.: B14688089
CAS No.: 35028-02-5
M. Wt: 258.27 g/mol
InChI Key: NFVYOWUQWRDTJJ-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C15H14O4 It is known for its unique structure, which includes a phenylmethoxy group attached to a dihydroxyphenyl ethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- typically involves the reaction of 2,6-dihydroxy-4-(phenylmethoxy)benzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- is unique due to its phenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(2,6-dihydroxy-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-10(16)15-13(17)7-12(8-14(15)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVYOWUQWRDTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463464
Record name Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-02-5
Record name Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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